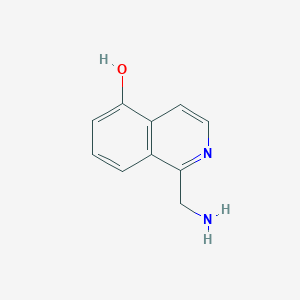
1-(Aminomethyl)isoquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)isoquinolin-5-ol is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are aromatic compounds characterized by a benzene ring fused to a pyridine ring
Métodos De Preparación
The synthesis of 1-(Aminomethyl)isoquinolin-5-ol can be achieved through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Industrial production methods often involve the use of metal catalysts to enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
1-(Aminomethyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cyclization, and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)isoquinolin-5-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)isoquinolin-5-ol involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparación Con Compuestos Similares
1-(Aminomethyl)isoquinolin-5-ol can be compared to other isoquinoline derivatives such as:
Isoquinoline: The parent compound, which lacks the aminomethyl and hydroxyl groups.
1-Benzylisoquinoline: A naturally occurring alkaloid with a benzyl group at the nitrogen atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-(aminomethyl)isoquinolin-5-ol |
InChI |
InChI=1S/C10H10N2O/c11-6-9-7-2-1-3-10(13)8(7)4-5-12-9/h1-5,13H,6,11H2 |
Clave InChI |
WMNDMLYWOMZUOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2CN)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


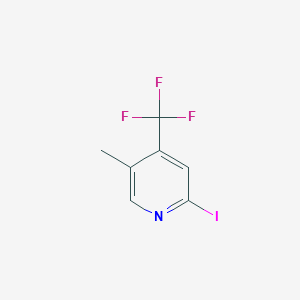
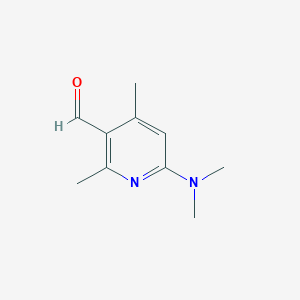
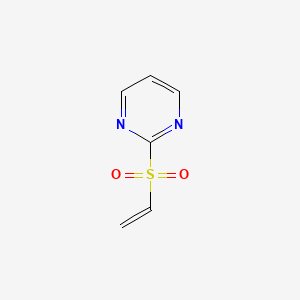

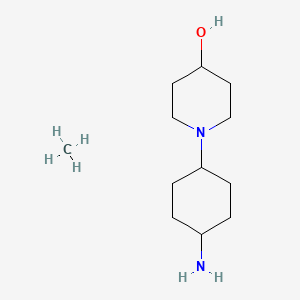
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)
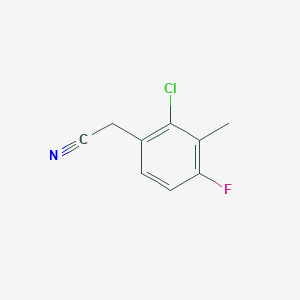
![tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969073.png)
![1'-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B12969076.png)
![(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol](/img/structure/B12969087.png)
![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)
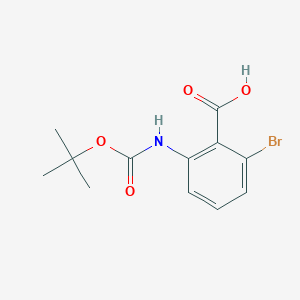
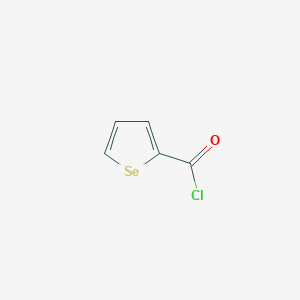
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)
